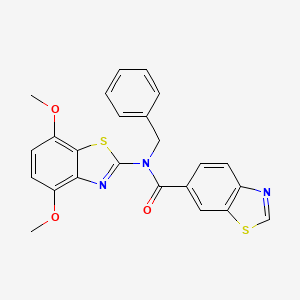![molecular formula C20H15N3O4 B2796680 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-2-yloxy)acetate CAS No. 451507-43-0](/img/structure/B2796680.png)
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-2-yloxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-2-yloxy)acetate" is an organic molecule with a structure that features a benzo[d][1,2,3]triazin-4-one core connected to a naphthalen-2-yloxy acetate group. This hybrid structure suggests potential for unique reactivity and a wide range of applications in fields such as medicinal chemistry, synthetic organic chemistry, and material sciences.
作用機序
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Result of Action
The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels. This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
準備方法
Synthetic Routes
Benzotriazinone Core Formation: : The synthesis begins with the construction of the benzo[d][1,2,3]triazin-4-one ring system, often prepared from 2-aminobenzoic acid derivatives via cyclization reactions involving suitable nitrating agents.
Naphthalen-2-yloxy Acetate Attachment: : The naphthalen-2-yloxy acetate group can be introduced via esterification of 2-naphthol with 2-bromoacetyl bromide, followed by nucleophilic substitution to attach it to the benzo[d][1,2,3]triazin-4-one core.
Industrial Production Methods
Large-scale synthesis would require optimization of the synthetic route to maximize yield and purity. This often involves:
Use of catalytic amounts of acids or bases to drive reactions to completion.
Employment of high-pressure reactors for efficient cyclization and esterification.
Utilizing purification techniques like recrystallization and chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the naphthalen-2-yloxy acetate moiety, potentially forming quinone-like structures.
Reduction: : Reduction can occur at the benzo[d][1,2,3]triazin-4-one ring, leading to the formation of partially or fully hydrogenated derivatives.
Substitution: : The naphthalen-2-yloxy acetate group can be substituted by other nucleophiles, altering the compound's properties and reactivity.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : Use of nucleophiles like amines or thiols under mild heating to achieve substitution.
Major Products
Oxidation: : Formation of naphthalenediol derivatives or quinones.
Reduction: : Formation of amines or hydroxylated benzo[d][1,2,3]triazin derivatives.
Substitution: : Formation of novel esters, amides, or ether derivatives.
科学的研究の応用
Chemistry
The compound is used in the synthesis of novel organic molecules, acting as an intermediate in multi-step synthetic processes.
Biology
In biological research, the compound may serve as a probe to study enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases.
Medicine
The unique structure suggests potential as a pharmacophore in drug discovery, particularly for targeting diseases involving oxidative stress or as enzyme inhibitors.
Industry
In industrial chemistry, the compound could be a precursor for advanced materials, such as polymers with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(phenoxy)acetate: : Differing in the phenyl group replacing the naphthalene, it shows varied reactivity and biological activity.
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(pyridin-2-yloxy)acetate:
Uniqueness
The naphthalen-2-yloxy moiety provides unique steric and electronic properties, which can enhance the compound's interaction with biological targets and its reactivity in synthetic processes. The fusion of the triazinone core with a naphthalene group is relatively rare, making it a valuable compound for developing novel chemical entities with specific functional properties.
特性
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-naphthalen-2-yloxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-19(12-26-16-10-9-14-5-1-2-6-15(14)11-16)27-13-23-20(25)17-7-3-4-8-18(17)21-22-23/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQMLMLKLSYUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)OCN3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-chloro-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide](/img/structure/B2796599.png)
![N-CYCLOHEPTYL-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2796601.png)



![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2796608.png)


![5-((4-Benzhydrylpiperazin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2796611.png)





